Prostaglandin F2alpha alcohol

Übersicht

Beschreibung

Prostaglandin F2alpha (PGF2α) is a key lipid mediator involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It acts on its specific cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . PGF2α is required for female reproductive function such as luteolysis and parturition . It has recently been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Synthesis Analysis

The synthesis of prostaglandins (PGs) is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs including PGF2α has been reported from the readily available dichloro-containing bicyclic ketone . This synthesis involves 11–12 steps with 3.8–8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .

Molecular Structure Analysis

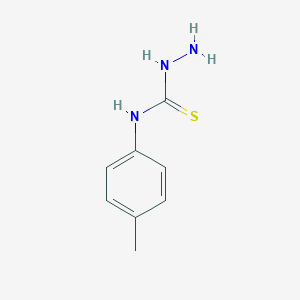

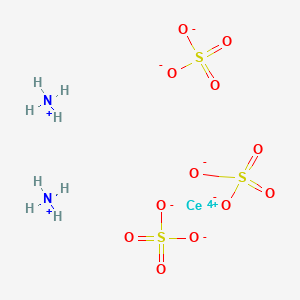

Prostaglandins, including PGF2α, possess a unique and intricate molecular structure . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" . These chains vary among different prostaglandin types, influencing the molecule’s overall size, shape, and biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PGF2α include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .

Physical And Chemical Properties Analysis

Prostaglandins, including PGF2α, possess a unique and intricate molecular structure that underlies their diverse physiological functions . The central five-membered ring imparts reactivity and distinct chemical properties to prostaglandins . The hydrophobic hydrocarbon chains surrounding the central ring structure influence the molecule’s overall size, shape, and biological activities .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Treatment

PGF2alpha alcohol has been identified as a promising therapeutic target for cardiovascular disease . It plays a crucial role in mediating cellular processes such as cell proliferation, differentiation, and apoptosis, and in regulating female reproductive function and parturition, platelet aggregation, and vascular homeostasis . The emerging role of PGF2alpha in cardiovascular diseases is being studied extensively .

Inflammation-Related Disorders

PGF2alpha alcohol is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis . It has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Female Reproductive Function

The Prostaglandin F2alpha receptor (FP) is required for female reproductive function such as luteolysis and parturition . It plays a crucial role in mediating an array of cellular processes in the female reproductive system .

Glaucoma Treatment

FP agonists, which include PGF2alpha alcohol, are approved for local application in the treatment of glaucoma . This highlights the importance of PGF2alpha in ocular health .

Water and Electrolyte Homeostasis

Abundant FP expression has been detected in the distal convoluted tubules (DCT) and cortical collecting ducts (CCD) of the kidney . This implicates the role of PGF2alpha in water and electrolyte homeostasis .

Synthesis of Prostaglandins

PGF2alpha alcohol is used in the efficient and stereoselective synthesis of prostaglandins (PGs), owing to their valuable medicinal applications and unique chemical structures . It is used in the synthesis of PGs cloprostenol, bimatoprost, PGF2alpha, fluprostenol, and travoprost .

Luteolytic Effects

PGF2alpha exerts luteolytic effects by upregulating 20α-HSD, which results in P4 metabolism . This highlights its role in the regulation of the menstrual cycle .

Role in Pregnancy

A synthetic analogue of PGF2alpha, cloprostenol, was injected into mice on P13.5 of pregnancy, and the CL tissues and serum were collected at 0 (control), 6, 12, and 24 h after the cloprostenol injection . This suggests a potential role of PGF2alpha in pregnancy .

Wirkmechanismus

Target of Action

Prostaglandin F2alpha alcohol, also known as PGF2alpha, primarily targets the Prostaglandin F2alpha receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) found on the cell surface . The FP receptor plays a crucial role in various physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is also required for female reproductive functions such as luteolysis and parturition .

Mode of Action

PGF2alpha interacts with its target, the FP receptor, by binding to it . This binding triggers a series of cellular responses. For instance, it stimulates both luteolytic activity and the release of oxytocin . There is evidence that PGF2alpha and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .

Biochemical Pathways

The action of PGF2alpha is part of the prostanoid pathway. Prostanoids, including PGF2alpha, are generated through the cyclooxygenase (COX) pathway in response to various stimuli . The process involves the bioconversion of arachidonic acid to PGG2 through COX catalytic activity, followed by the formation of PGH2 through the peroxidase activity of PGHS enzymes .

Pharmacokinetics

It is known that the compound has a short half-life in blood plasma . This suggests that the compound is rapidly metabolized and eliminated from the body, which could impact its bioavailability.

Result of Action

The action of PGF2alpha results in various molecular and cellular effects. For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .

Action Environment

The action of PGF2alpha can be influenced by environmental factors. For example, reactive oxygen species (ROS) play important roles in regulating the luteolytic action of PGF2alpha . The local concentration of ROS is controlled by superoxide dismutase (SOD), the main enzyme involved in the control of intraluteal ROS . Therefore, the balance between ROS and antioxidants in the environment can influence the action, efficacy, and stability of PGF2alpha .

Safety and Hazards

Zukünftige Richtungen

Recent works focusing on PGF2α/FP receptor response in the cardiovascular system have been summarized, and the recent development of potential therapeutic targets of the FP receptor has been reviewed . This research not only provides an alternative route to the highly stereoselective synthesis of PGs but also showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .

Eigenschaften

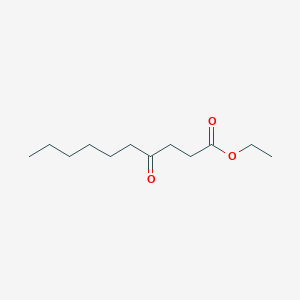

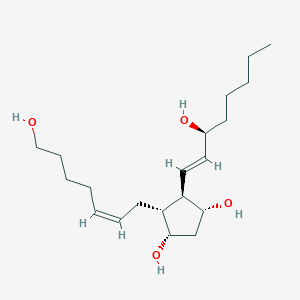

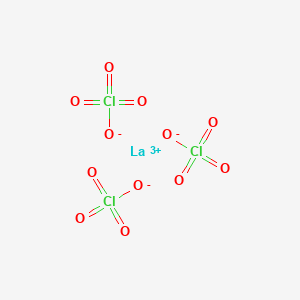

IUPAC Name |

(1R,3S,4R,5R)-4-[(Z)-7-hydroxyhept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5,8,12-13,16-24H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBXRFWLQYXAPC-LFZNYWNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin F2alpha alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)

![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)